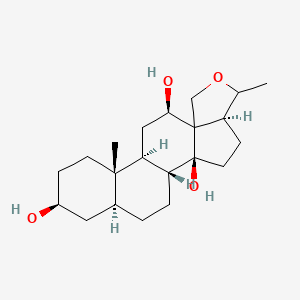

18,20-Epoxypregnane-3,12,14-triol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H34O4 |

|---|---|

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

(1R,2S,5S,10R,12S,13S,16S,18S)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosane-2,10,16-triol |

InChI |

InChI=1S/C21H34O4/c1-12-15-6-8-21(24)16-4-3-13-9-14(22)5-7-19(13,2)17(16)10-18(23)20(15,21)11-25-12/h12-18,22-24H,3-11H2,1-2H3/t12?,13-,14-,15+,16+,17-,18+,19-,20?,21-/m0/s1 |

Clave InChI |

VNFUGEDPCRFGKE-XAOOPBPBSA-N |

SMILES isomérico |

CC1[C@H]2CC[C@]3(C2(CO1)[C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O |

SMILES canónico |

CC1C2CCC3(C2(CO1)C(CC4C3CCC5C4(CCC(C5)O)C)O)O |

Sinónimos |

tetrahydrostapelogenin |

Origen del producto |

United States |

Chemical Synthesis and Derivatization of 18,20 Epoxypregnane 3,12,14 Triol

Total Synthesis Approaches to the Pregnane (B1235032) Core

The total synthesis of the C21 pregnane skeleton is a significant challenge in organic chemistry due to the presence of multiple stereocenters and a rigid four-ring system. researchgate.net Chemists have devised numerous strategies to construct this core, often involving the sequential assembly of the A, B, C, and D rings.

One notable approach involves an acetylene-cation cyclization of a precursor like 1-(pent-3-ynyl)perhydro-2-phenanthrol, which can be prepared from a D-ring aromatic steroid. nih.gov Other strategies begin with simpler, acyclic, or monocyclic starting materials. For instance, the total synthesis of (+)-03219A, a rare Δ8,9-pregnene, was accomplished starting from epichlorohydrin. This pathway involved a series of transformations, including key rearrangement processes to establish the correct stereochemistry at the C10 and C13 quaternary centers. rsc.org

These multi-step syntheses often employ powerful reactions to form the polycyclic system. Biogenetic-type cyclizations, Diels-Alder reactions, and intramolecular aldol (B89426) reactions are common tools. libretexts.org For example, the Torgov synthesis is a well-known method that builds the steroid skeleton through an AB→ABD→ABCD approach, which has been widely adapted. libretexts.org The complexity of these syntheses, sometimes requiring dozens of steps, underscores the difficulty of building the pregnane core from the ground up. nih.govwikipedia.org

Semisynthetic Pathways from Steroidal Precursors (e.g., Diosgenin)

Given the complexity of total synthesis, semi-synthesis from abundant, naturally occurring steroids is often a more practical approach. Diosgenin (B1670711), a spirostanol (B12661974) saponin (B1150181) extracted from plants like yams, is a common and cost-effective starting material for the industrial production of various steroidal compounds, including pregnanes. acs.org The conversion of diosgenin to pregnane derivatives involves the oxidative cleavage of its F-ring.

The general biosynthetic pathway of steroidal saponins (B1172615) often starts from cholesterol, which is converted through multiple enzymatic steps into various aglycones. wikipedia.orgacs.org Diosgenin is one such key intermediate. Chemical degradation of diosgenin can yield pregnenolone, a crucial precursor for many other steroids. From pregnenolone, a series of targeted reactions, including epoxidation, reduction, and functional group manipulations, can be employed to introduce the specific 18,20-epoxy and 3,12,14-triol functionalities.

The formation of the 18,20-epoxy ring is a critical step in the synthesis of the target molecule. This is typically achieved through an epoxidation reaction on a precursor with a double bond at the appropriate position. The choice of epoxidizing agent and reaction conditions is crucial for controlling the stereochemistry of the resulting epoxide.

Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nih.gov The stereochemical outcome of the epoxidation is often directed by the existing stereochemistry of the steroidal backbone. Steric hindrance plays a significant role; the reagent will preferentially attack the less hindered face of the double bond. nih.gov For instance, the presence of axial methyl groups can block one face of the molecule, directing the epoxidation to the opposite face. nih.gov

In addition to chemical methods, enzymatic approaches using enzymes like cytochrome P450s can offer high regio- and stereoselectivity. rsc.org For more specialized applications, organocatalysts, such as those derived from sugars in Shi-type epoxidations, can be used to achieve asymmetric epoxidation, affording specific enantiomeric products. rsc.org

The introduction of the three hydroxyl groups at positions C-3, C-12, and C-14 requires highly selective reduction methodologies. Starting from a precursor with ketone functionalities at these positions, the challenge lies in controlling both regioselectivity (reducing one ketone over others) and stereoselectivity (forming the desired alcohol isomer, i.e., axial vs. equatorial).

A variety of reducing agents are available, each with different levels of reactivity and steric bulk.

Sodium borohydride (B1222165) (NaBH₄) is a relatively mild reducing agent. Its stereoselectivity can be influenced by the solvent, temperature, and the presence of additives like calcium chloride. nih.govnih.gov For example, in the reduction of steroidal 3-ketones, NaBH₄ often yields the equatorial alcohol. nih.gov

Bulky borohydrides , such as potassium tri(R,S-s-butyl)borohydride (K-Selectride®), offer high stereoselectivity due to their steric hindrance. They tend to attack the less hindered face of the carbonyl, often leading to the formation of the more sterically crowded axial alcohol. rsc.org These reagents can also provide regioselectivity, for instance, reducing a 3-oxo-steroid while leaving 17- and 20-ketone groups untouched. rsc.org

Homogeneous catalysts containing iridium or rhodium can also be used for selective reductions, with the rhodium catalyst being particularly effective for the stereospecific reduction of 3-ketones to the axial alcohol. rsc.org

The Meerwein-Ponndorf-Verley (MPV) reduction offers another method, particularly for the diastereoselective synthesis of specific hydroxyl configurations that may be difficult to obtain otherwise. csic.es

The choice of reagent is critical for achieving the correct configuration at each of the three hydroxylated centers in the target triol.

Table 1: Selected Reagents for Steroidal Ketone Reduction

| Reagent | Typical Application | Selectivity Notes |

| Sodium Borohydride (NaBH₄) | General reduction of ketones | Mild; selectivity influenced by additives and temperature. nih.govnih.gov |

| K-Selectride® | Stereoselective reduction | Bulky reagent; often forms axial alcohols. rsc.org |

| Rhodium Catalysts | Homogeneous catalytic reduction | High stereospecificity for certain ketone positions. rsc.org |

| Zirconium-based MOFs | MPV Reduction | Can show high chemo-, regio-, and diastereoselectivity. csic.es |

Once the main polyol skeleton is established, further modifications often involve functional group interconversions. These reactions are used to protect certain functional groups while others are being manipulated, or to introduce final desired functionalities. A common example is the protection of hydroxyl groups as esters (e.g., acetates) or ethers.

For instance, hydroxyl groups can be readily acetylated using acetic anhydride (B1165640) in pyridine (B92270). libretexts.orgyoutube.com If multiple hydroxyl groups are present, selective protection or deprotection might be necessary, relying on the different reactivities of primary, secondary, and tertiary alcohols. Other transformations could include oxidation of a hydroxyl group back to a ketone or the introduction of other functional groups to create a library of related compounds.

Synthesis of Analogues and Derivatives of 18,20-Epoxypregnane-3,12,14-triol

To explore structure-activity relationships, chemists often synthesize a wide range of analogues and derivatives of a parent compound. Starting with this compound, derivatives can be created by modifying the existing hydroxyl groups or other parts of the steroidal skeleton. youtube.com

For example, the hydroxyl groups at C-3 and C-12 can be esterified with various carboxylic acids using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). libretexts.orgyoutube.com This allows for the introduction of a diverse array of side chains, altering the molecule's lipophilicity and other physicochemical properties. The synthesis of a library of 42 derivatives of a similar (20S,24R)-epoxy-dammarane-3β,12β,25-triol highlights the feasibility of this approach. youtube.com

The hydroxyl groups on the pregnane triol, particularly the one at C-3, serve as anchor points for the attachment of sugar moieties to form pregnane saponins. acs.org Glycosidation is a critical transformation that significantly impacts the biological activity and solubility of the steroid.

Two main strategies are employed for glycosidation:

Chemical Glycosylation: This involves activating a sugar donor (glycosyl donor) and reacting it with the steroid aglycone (glycosyl acceptor). Various methods exist, but they can sometimes suffer from a lack of stereoselectivity, leading to mixtures of α- and β-anomers. A simple method involves reacting an excess of an aldose or ketose with the aglycone in an organic solvent under the action of an acid catalyst. wikipedia.org

Enzymatic Glycosylation (Glycodiversification): This approach utilizes enzymes called uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) to attach sugars with high specificity. csic.es This method is often preferred as it typically forms a single stereoisomer. The biosynthesis of many steroidal saponins involves a series of UGTs that sequentially add different sugar units to build complex oligosaccharide chains. csic.es This process can be harnessed in vitro to create specific pregnane glycosides. youtube.com

Through these strategies, this compound can be converted into a variety of pregnane glycosides, which are a significant class of natural products. nih.gov

Preparation of Esters and Ethers

The synthesis of esters and ethers from the hydroxyl groups of this compound can be achieved through various established methods in steroid chemistry. The reactivity of the hydroxyl groups (3-OH, 12-OH, and 14-OH) can differ based on their steric hindrance and electronic environment, allowing for selective derivatization.

Esterification:

Esterification of the hydroxyl groups is commonly performed to modify the pharmacokinetic profile of steroidal compounds. Standard procedures involve the reaction of the parent triol with an acylating agent in the presence of a base.

Acylation with Acid Chlorides or Anhydrides: The most straightforward method for esterification involves the use of acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride, benzoyl chloride) in a non-protic solvent like pyridine or dichloromethane. Pyridine often serves as both the solvent and the catalyst, activating the acylating agent and scavenging the HCl produced. The reaction conditions, such as temperature and reaction time, can be adjusted to control the degree of esterification. For instance, selective acylation of the less hindered 3-OH group might be achievable under milder conditions.

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification offers a valuable alternative. This method utilizes a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Etherification:

The formation of ethers provides another avenue for modifying the properties of this compound.

Williamson Ether Synthesis: This classical method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide). The choice of base and solvent is critical to ensure efficient conversion without promoting side reactions. The differential reactivity of the hydroxyl groups could potentially be exploited for selective etherification.

Silyl (B83357) Ethers: Protection of the hydroxyl groups as silyl ethers is a common strategy in multi-step syntheses. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF) can be used to form the corresponding silyl ethers. These protecting groups can be selectively removed under specific conditions.

The table below illustrates potential ester and ether derivatives of this compound.

| Derivative Type | Reagents | Potential Product Name |

| Acetate Ester | Acetic Anhydride, Pyridine | 3,12,14-Triacetoxy-18,20-epoxypregnane |

| Benzoate Ester | Benzoyl Chloride, Pyridine | 3,12,14-Tribenzoyloxy-18,20-epoxypregnane |

| Methyl Ether | Sodium Hydride, Methyl Iodide | 3,12,14-Trimethoxy-18,20-epoxypregnane |

| Silyl Ether | TBDMSCl, Imidazole, DMF | 3,12,14-Tris(tert-butyldimethylsilyloxy)-18,20-epoxypregnane |

Structural Modifications at Specific Positions (e.g., C-16, C-20)

Modifications at the C-16 and C-20 positions of the pregnane skeleton can significantly influence the biological activity of the molecule.

Modifications at C-16:

The introduction of substituents at the C-16 position is a common strategy in the development of potent steroid derivatives.

Introduction of Alkyl or Halogen Groups: The C-16 position can be functionalized through various synthetic routes. For instance, the introduction of a methyl group can be achieved via enolate chemistry if a suitable precursor with a C-17 ketone is available. Halogenation at C-16 can also be accomplished using electrophilic halogenating agents. These modifications can alter the conformation of the D-ring and influence receptor binding.

Modifications at C-20:

The C-20 position, being part of the epoxy ring in the parent compound, presents a unique challenge for modification.

Ring Opening of the 18,20-Epoxide: The epoxy ring is susceptible to nucleophilic attack, which can lead to a variety of derivatives. Treatment with acidic or basic reagents can result in the opening of the epoxide to form diols with different stereochemistry at C-18 and C-20. For example, acid-catalyzed hydrolysis would likely yield an 18,20-diol. Reaction with other nucleophiles, such as azides or thiols, could introduce novel functional groups at these positions.

The table below summarizes potential structural modifications at the C-16 and C-20 positions.

| Position of Modification | Type of Modification | Potential Resulting Structure |

| C-16 | Methylation | 16-Methyl-18,20-epoxypregnane-3,12,14-triol |

| C-16 | Fluorination | 16-Fluoro-18,20-epoxypregnane-3,12,14-triol |

| C-20 (via epoxide opening) | Hydrolysis | Pregnane-3,12,14,18,20-pentol |

| C-20 (via epoxide opening) | Azide addition | 20-Azido-pregnane-3,12,14,18-tetrol |

Structural Elucidation and Conformational Analysis of 18,20 Epoxypregnane 3,12,14 Triol

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and stereochemistry of 18,20-Epoxypregnane-3,12,14-triol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra is required to piece together the complex architecture of this compound.

The ¹H NMR spectrum of this compound would reveal characteristic signals for the different protons in the molecule. The chemical shifts (δ) of the protons attached to carbons bearing hydroxyl groups (C3, C12) and the epoxy ring (C18, C20) would appear in the downfield region, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the oxygen atoms. The analysis of proton-proton coupling constants (J-values) provides critical information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the substituents on the steroid nucleus. For instance, the magnitude of the coupling constant for the proton at C3 would indicate its axial or equatorial orientation.

The ¹³C NMR spectrum would show distinct signals for each of the 21 carbon atoms in the pregnane (B1235032) skeleton. The chemical shifts of the carbons bonded to oxygen atoms (C3, C12, C14, C18, and C20) would be significantly higher than those of the unsubstituted carbons. The specific chemical shifts help to confirm the presence and location of the hydroxyl and epoxy functionalities.

Table 1: Exemplary ¹H and ¹³C NMR Data for a Related 18,20-Epoxypregnane Derivative

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 3 | 71.5 | 3.60 (m) |

| 12 | 75.2 | 4.10 (br s) |

| 14 | 85.1 | - |

| 18 | 65.8 | 3.85 (d, 8.5) |

| 20 | 109.1 | 4.95 (s) |

| 21 | 15.2 | 1.30 (s) |

Note: This data is illustrative and based on known values for similar steroidal structures. Actual values for this compound may vary.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for establishing the relative stereochemistry of the molecule. These experiments detect through-space interactions between protons that are in close proximity. For this compound, key NOE correlations would be expected between the angular methyl groups (C19-H₃ and C21-H₃) and the axial protons on the steroid rings. For example, an NOE between the C19-H₃ and protons at C2, C4, C6, and C8 would confirm their co-facial relationship. Similarly, correlations involving the protons of the epoxy ring and adjacent centers would help to define the stereochemistry at C17 and C20.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₂₁H₃₄O₄).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In steroidal systems, characteristic cleavages of the rings and side chain occur. For this compound, common fragmentation pathways would include the loss of water molecules from the hydroxyl groups and cleavage of the D-ring and the side chain. The presence of the 18,20-epoxy group would also lead to specific fragmentation patterns, helping to confirm its presence and location. A study on the mass spectral fragmentation of 18-norsteroids and 12-oxo-20-hydroxysteroids suggests that the absence of the 18-methyl group has a minor effect on the fragmentation of the D-ring and side-chain. nih.gov

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M-H₂O]+ | Loss of one water molecule |

| [M-2H₂O]+ | Loss of two water molecules |

| [M-3H₂O]+ | Loss of three water molecules |

| [M-C₂H₃O]+ | Cleavage of the epoxy ring |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations for the hydroxyl and epoxy groups would appear in the fingerprint region, typically between 1050 and 1260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores. As this compound lacks any significant conjugated systems, it is not expected to show strong absorption in the UV-Vis region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

X-ray Crystallography for Absolute and Relative Stereochemistry

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography offers the most definitive determination of both the relative and absolute stereochemistry of a molecule. This technique requires the formation of a single crystal of the compound, which can be challenging.

If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would provide a three-dimensional model of the molecule. This would unambiguously confirm the connectivity of the atoms and the stereochemical configuration at all chiral centers (C3, C5, C8, C9, C10, C12, C13, C14, C17, and C20). The resulting crystal structure would also reveal the preferred conformation of the steroid rings and the orientation of the substituents in the solid state. Although no specific crystal structure for this compound is publicly available, the crystal structure of a related dammarane (B1241002) derivative with a triol and an epoxy group has been reported, illustrating the utility of this technique for complex steroidal molecules. researchgate.net

Computational Chemistry for Structural and Conformational Insights

Computational chemistry has emerged as a powerful tool in the structural elucidation and conformational analysis of complex natural products like this compound. These in silico methods provide a deeper understanding of molecular geometry and the dynamic behavior of molecules in different environments, complementing experimental data from techniques like NMR spectroscopy.

Density Functional Theory (DFT) Calculations of Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become an invaluable tool in chemistry for predicting molecular properties and is particularly useful for the structural elucidation of natural products. jst.go.jpmdpi.comresearchgate.net DFT calculations can provide highly accurate predictions of a molecule's geometry, including bond lengths and angles, by finding the lowest energy state of the electrons in the molecule. youtube.com

For a molecule like this compound, DFT calculations would typically be performed to optimize the molecular structure and obtain a detailed three-dimensional model. This process involves starting with an initial guess for the geometry and then iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. mdpi.com The resulting optimized geometry corresponds to a stable conformation of the molecule.

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. mdpi.com For organic molecules such as steroids, hybrid functionals like B3LYP are commonly employed in conjunction with a basis set like 6-31G(d,p) to achieve a good balance between accuracy and computational cost.

The data generated from DFT calculations can be used to corroborate or even revise structures proposed from experimental data. For instance, calculated NMR chemical shifts can be compared with experimental spectra to confirm the proposed structure. researchgate.net While specific DFT data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C18 | O | 1.43 Å |

| Bond Length | C20 | O | 1.44 Å |

| Bond Length | C3 | O | 1.42 Å |

| Bond Length | C12 | O | 1.43 Å |

| Bond Length | C14 | O | 1.43 Å |

| Bond Angle | C13 | C17 | C20 |

| Dihedral Angle | H | C3 | O |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values for similar steroid structures.

Force-Field Calculations for Conformational Space Exploration

While DFT provides highly accurate geometries, it can be computationally expensive for exploring the full conformational space of a flexible molecule like this compound. researchgate.net This is where force-field calculations, also known as molecular mechanics (MM), become particularly useful. wustl.eduresearchgate.net

Force-field methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org The energy is calculated based on a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.eduwikipedia.org A variety of force fields are available, such as MMFF94, AMBER, and OPLS, each with its own set of parameters optimized for different types of molecules. nih.gov

For this compound, a force-field based conformational search would be performed to identify the various low-energy conformations accessible to the molecule. researchgate.net This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. nih.gov

The process typically involves generating a large number of random starting conformations and then minimizing their energy using the chosen force field. researchgate.net The resulting low-energy conformers can then be further analyzed. Often, a combination of methods is employed, where a force field is used for an initial broad search of the conformational space, and then the most promising low-energy conformers are subjected to more accurate DFT calculations for geometry optimization and energy refinement. mdpi.com

The following table illustrates the kind of output one might expect from a force-field based conformational analysis of this compound.

Table 2: Hypothetical Low-Energy Conformers of this compound from Force-Field Calculations

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C1-C10-C9-C11) |

| 1 | 0.00 | 65.2 | -55.8° |

| 2 | 0.85 | 20.1 | 178.5° |

| 3 | 1.50 | 10.3 | 60.2° |

| 4 | 2.10 | 4.4 | -120.1° |

Note: The data in this table is hypothetical and for illustrative purposes only. The relative energies and populations are calculated based on the Boltzmann distribution at a given temperature.

By combining the strengths of both DFT and force-field methods, researchers can build a comprehensive picture of the structural and conformational properties of complex molecules like this compound, which is essential for understanding its chemical behavior and biological function.

Mechanistic Biological Interplay of 18,20 Epoxypregnane 3,12,14 Triol in in Vitro and Model Systems

Investigation of Cellular Pathway Modulation

Comprehensive studies detailing the specific influence of 18,20-Epoxypregnane-3,12,14-triol on cellular pathway modulation are not extensively available in the current body of scientific literature.

Gene Expression Regulation (e.g., iNOS, COX-2 mRNA downregulation)

Currently, there is no specific data from published research to indicate that this compound directly downregulates the mRNA expression of inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2).

Protein and Enzyme Interaction Studies (e.g., NO production inhibition)

Detailed studies on the interaction of this compound with specific proteins and enzymes, including any inhibitory effects on the production of nitric oxide (NO), have not been reported in the available scientific literature.

Receptor Binding and Signaling Pathway Analysis

The specific interactions of this compound with key cellular receptors and the subsequent signaling pathways remain an area requiring further investigation.

Glucocorticoid Receptor Agonism Studies

As of the latest available data, there are no published studies that have specifically investigated or demonstrated the agonistic activity of this compound on glucocorticoid receptors.

Sodium Pump Inhibition Mechanisms

The potential for this compound to act as an inhibitor of the sodium pump (Na+/K+-ATPase) has not been explored in documented research findings.

Immunomodulatory Effects in Isolated Cell Models

Direct evidence from in vitro studies on isolated cell models to confirm the immunomodulatory effects of this compound is not present in the current scientific literature.

Lymphocyte Proliferation Modulation

The precise effects of this compound on the proliferation of lymphocytes remain a subject of ongoing scientific investigation. Lymphocytes, key components of the adaptive immune system, undergo rapid proliferation upon activation, a critical process for mounting an effective immune response. The modulatory potential of steroidal compounds on this process is of significant interest. Research in this area aims to elucidate whether this compound enhances or suppresses lymphocyte proliferation, and through what specific molecular pathways this modulation occurs. Studies would typically involve treating isolated lymphocytes with varying concentrations of the compound and measuring proliferative activity through assays such as BrdU incorporation or CFSE dilution.

Cytokine Production Profiling

The influence of this compound on the production of cytokines by immune cells is a crucial aspect of its immunomodulatory profile. Cytokines are signaling proteins that orchestrate the immune response, and their balanced production is vital for immune homeostasis. Investigations into the effect of this compound would involve profiling the expression of a panel of pro-inflammatory and anti-inflammatory cytokines, such as interleukins (e.g., IL-2, IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), in immune cells following treatment. Understanding this profile is essential for characterizing the compound's potential to steer the immune response towards a particular phenotype.

Antioxidant Mechanisms at a Molecular and Cellular Level

The potential antioxidant properties of this compound are of considerable interest, given the role of oxidative stress in numerous pathological conditions. Antioxidant mechanisms can be broadly categorized into direct scavenging of reactive oxygen species (ROS) and indirect effects, such as the upregulation of endogenous antioxidant enzymes.

Free Radical Scavenging Assays

To quantify the direct antioxidant capacity of this compound, various in vitro free radical scavenging assays are employed. These assays utilize stable free radicals, and the ability of the compound to neutralize them is measured spectrophotometrically. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

| Assay | Description | Typical Measurement |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Decrease in absorbance at a specific wavelength. |

Inhibition of Lipid Peroxidation in Cellular Models

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov The ability of this compound to inhibit this process is a key indicator of its cellular antioxidant activity. In these experiments, cellular models, such as cultured cells, are exposed to an oxidizing agent to induce lipid peroxidation. The protective effect of the compound is then assessed by measuring the levels of lipid peroxidation byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov A reduction in the levels of these markers in the presence of the compound would indicate its ability to protect cell membranes from oxidative damage.

| Marker | Significance | Method of Detection |

| Malondialdehyde (MDA) | A well-established biomarker of lipid peroxidation. nih.gov | Thiobarbituric acid reactive substances (TBARS) assay. |

| 4-hydroxy-2-nonenal (4-HNE) | A major and toxic aldehyde product of lipid peroxidation. nih.gov | Chromatographic methods (e.g., HPLC) or ELISA. |

Structure Activity Relationship Sar Studies of 18,20 Epoxypregnane 3,12,14 Triol and Its Analogues

Correlating Structural Motifs with Specific Biological Activities

Pregnane (B1235032) glycosides exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and cardiotonic effects. researchgate.net The specific nature and potency of these activities are determined by the unique combination of structural motifs within the molecule.

Different pregnane skeletons are associated with various biological activities. For instance, certain pregnane glycosides isolated from Monolluma quadrangula have demonstrated immunomodulatory, anticancer, antioxidant, antidiabetic, and anti-inflammatory properties. researchgate.net The presence of an unsaturated lactone ring is a common feature in cardiotonic glycosides, and replacing this group with a 17β-CH2NO2 group has been shown to result in comparable binding affinity to the digitalis receptor. nih.gov

The type of ester group at various positions on the steroid nucleus can also influence activity. However, in some cases, this influence is minimal. For example, studies on certain pregnane glycosides showed similar cytostatic activities regardless of whether a tigloyl or an O-amino-benzoyl group was present at the C-12 position. oup.com

| Structural Motif | Associated Biological Activity | Compound Class/Example |

| C21 Steroid Nucleus | General backbone for various activities | Pregnane Glycosides |

| Ester Groups (e.g., at C-12) | Can modulate activity, though sometimes with minimal effect | Tigloyl or O-amino-benzoyl pregnane glycosides |

| 17β-CH2NO2 Group | Replacement for unsaturated lactone, cardiotonic activity | 14-hydroxy-21-nor-5β,14β-pregnane derivatives |

Impact of Epoxy Ring Position and Stereochemistry on Biological Responses

The presence and characteristics of an epoxy ring within the pregnane skeleton can significantly impact its biological profile. For example, the opening of a 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one derivative with BF3.Et2O leads to the formation of di- and tri-hydroxy pregnene derivatives, which can be further modified to create compounds with different activities. benthamdirect.com

While direct SAR studies on 18,20-epoxypregnane-3,12,14-triol are limited, research on analogous compounds provides valuable insights. For instance, in dammarane (B1241002) triterpenoids, which share structural similarities with pregnanes, modifications to an epoxy ring are a key strategy in synthesizing derivatives with altered biological activities, such as α-glucosidase and PTP1B inhibition.

The stereochemistry of the side chain, particularly around the C-20 position, which is part of the 18,20-epoxy system, is also a critical determinant of bioactivity. The specific spatial arrangement of the atoms in this region influences how the molecule interacts with its biological targets.

Influence of Hydroxyl Group Orientation and Number on Activity Profiles

The number and position of hydroxyl (-OH) groups on the pregnane steroid nucleus are pivotal in defining the biological activity. In a study of hydroxylated xanthones, which serves as a parallel for understanding the role of hydroxyl groups, it was found that the anti-proliferative activity was significantly influenced by the position and number of attached hydroxyl groups. researchgate.net

Specifically for pregnane derivatives, the presence of a 14-hydroxy group is a key feature in many compounds that bind to the digitalis receptor. nih.gov Furthermore, the synthesis of various 20α-hydroxylated steroids has been a focus of research to understand their physiological roles. nih.gov The introduction of two acetyl groups to the oligosaccharide moiety of a pregnane glycoside, which contains hydroxyl groups, was found to increase its cytotoxicity five-fold. oup.com

The orientation of these hydroxyl groups is also critical. For example, the 3β-hydroxy group is a common feature in many biologically active pregnane derivatives. benthamdirect.com The spatial arrangement of these hydroxyl groups affects the molecule's ability to form hydrogen bonds with target receptors, thereby influencing its binding affinity and efficacy.

| Hydroxyl Group Position/Modification | Impact on Biological Activity | Example Compound/Class |

| 14-hydroxy | Important for binding to the digitalis receptor | 14-hydroxy-21-nor-5β,14β-pregnane derivatives nih.gov |

| 20α-hydroxy | A key metabolite in steroidogenesis pathways | 17α,20α-dihydroxy-4-pregnen-3-one nih.gov |

| Acetylation of sugar hydroxyls | Increased cytotoxicity | Fuscastatin oup.com |

| 3β-hydroxy | Common feature in bioactive pregnanes | 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one benthamdirect.com |

Role of Glycosidic Linkages in Modulating Pregnane Bioactivity

The sugar portion (glycan) of pregnane glycosides plays a critical role in their biological activity. researchgate.net These glycosidic linkages, typically at the C-3 position of the aglycone, are not merely for increasing solubility but are often essential for the molecule's pharmacological effects. researchgate.netoup.com

The nature of the sugar units is a key determinant of bioactivity. Pregnane glycosides commonly feature deoxy sugars. researchgate.net The aglycone itself, without the sugar moiety, is often inactive, highlighting the importance of glycosylation for bioactivity. oup.com

The introduction of acetyl groups to the sugar residues can dramatically enhance activity. For instance, the di-acetylated derivative of a pregnane glycoside, named fuscastatin, showed a five-fold increase in cytotoxicity against HL-60 cells compared to its non-acetylated counterpart. oup.com This indicates that modifications to the sugar portion of the molecule can be a powerful strategy for modulating the bioactivity of pregnane glycosides. The synthesis of novel pregnane glycosides, such as 3β-[2¢,3¢,4¢,6¢-tetra-O-acetyl-β-D-glucopyranosyl]-Oxy-20β-hydroxy-16α-methoxy-pregn-5-ene, underscores the ongoing interest in exploring the role of glycosylation in creating new bioactive compounds. benthamdirect.com

Advanced Analytical Methodologies for Research of 18,20 Epoxypregnane 3,12,14 Triol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pregnane (B1235032) compounds due to its high sensitivity and selectivity. nih.govnih.gov This method is particularly well-suited for the analysis of non-volatile and thermally labile molecules like 18,20-Epoxypregnane-3,12,14-triol.

In a typical LC-MS setup for pregnane analysis, a reversed-phase C18 column is often employed for chromatographic separation. nih.govnih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to enhance protonation and improve ionization efficiency. nih.gov

Electrospray ionization (ESI) is a common ionization source for this class of compounds, typically operating in positive ion mode to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by inducing fragmentation of the parent ion to produce characteristic product ions. For quantification, multiple reaction monitoring (MRM) is a highly specific and sensitive mode that involves monitoring a specific precursor-to-product ion transition. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Pregnane Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase volatility and thermal stability. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for steroids, converting polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectra, with their characteristic fragmentation patterns, provide a "fingerprint" for compound identification.

Table 2: Representative GC-MS Parameters for Steroid Analysis

| Parameter | Setting |

|---|---|

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| Gas Chromatography | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-performance liquid chromatography (HPLC) is an essential technique for the purification and purity assessment of this compound. nih.gov Depending on the polarity of the compound and the desired separation, both normal-phase and reversed-phase HPLC can be utilized. For preparative isolation, larger dimension columns are used to handle higher sample loads.

In a typical reversed-phase setup, a C18 or C8 column is used with a mobile phase of water and acetonitrile or methanol. nih.gov For normal-phase chromatography, a silica (B1680970) or diol-bonded column might be employed with a non-polar mobile phase like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethyl acetate. Detection is commonly achieved using an ultraviolet (UV) detector, especially if the compound possesses a chromophore, or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Table 3: Exemplary HPLC Conditions for Steroid Purification

| Parameter | Setting |

|---|---|

| Analytical HPLC | |

| Column | Reversed-Phase C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 60% Acetonitrile in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Preparative HPLC | |

| Column | Reversed-Phase C18 (21.2 mm x 250 mm, 10 µm) |

| Mobile Phase | Gradient of 40-80% Methanol in Water over 30 minutes |

| Flow Rate | 20 mL/min |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method of measurement that allows for the determination of the concentration of a substance without the need for a chemically identical calibration standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the quantitative analysis of this compound, a precisely weighed amount of the sample is dissolved in a deuterated solvent along with a known amount of an internal standard. mdpi.com The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. The concentration of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. One-dimensional ¹H NMR is most commonly used for qNMR.

Table 4: Typical Parameters for qNMR of a Steroidal Compound

| Parameter | Setting |

|---|---|

| Sample Preparation | |

| Solvent | Deuterated Chloroform (B151607) (CDCl₃) or Methanol (CD₃OD) |

| Internal Standard | Maleic Anhydride (B1165640) or 1,4-Dinitrobenzene |

| NMR Acquisition | |

| Spectrometer Frequency | 400 MHz or higher |

| Pulse Sequence | Standard 1D ¹H experiment |

| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton |

| Number of Scans | 16 or more for good signal-to-noise |

| Data Processing | |

| Phasing and Baseline Correction | Manual or automated |

Future Research Directions and Unexplored Avenues for 18,20 Epoxypregnane 3,12,14 Triol

Elucidation of Novel Biosynthetic Pathways for Epoxypregnanes

The complete biosynthetic pathway for 18,20-Epoxypregnane-3,12,14-triol and other epoxypregnanes remains largely uncharted territory. While the general routes for major classes of steroids are known, such as the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways that produce terpenoids and steroids, the specific enzymatic steps leading to the formation of the epoxy ring and hydroxylation patterns in this particular compound are not fully understood. nih.gov Future research should focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases, responsible for these transformations.

A promising approach involves the use of computational tools and metabolic engineering. nih.govnih.gov By creating engineered microbial platforms, researchers can test and identify genes responsible for specific biosynthetic steps. nih.gov Furthermore, advanced computational models can help predict potential biosynthetic pathways, guiding experimental validation. nih.gov

Table 1: Potential Research Approaches for Biosynthetic Pathway Elucidation

| Research Approach | Description | Potential Outcome |

| Metabolic Engineering | Introduction of candidate genes into a host organism to observe the production of new compounds. | Identification of specific enzymes involved in the epoxypregnane biosynthetic pathway. |

| Computational Bio-retrosynthesis | Using algorithms to predict plausible biosynthetic routes from the final product back to known precursors. nih.gov | Generation of hypotheses for experimental validation of the biosynthetic pathway. |

| Enzyme Inhibition Studies | Using specific inhibitors to block potential enzymes in the pathway and observe the accumulation of intermediates. | Pinpointing the function of individual enzymes in the formation of this compound. |

Development of Targeted Synthetic Routes for Specific Stereoisomers

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Therefore, the development of synthetic methods that can produce specific stereoisomers of this compound is of paramount importance. The synthesis of all four stereoisomers of other complex molecules, such as 1,2-epoxy-3-hydroxyerythrinans, has been successfully achieved and serves as a blueprint for future work on epoxypregnanes. rsc.org

Future synthetic strategies should aim for high stereoselectivity, allowing for the controlled formation of each of the possible stereoisomers. This will enable a detailed investigation into how the spatial arrangement of the epoxy and hydroxyl groups influences the molecule's biological function. Asymmetric synthesis techniques, potentially employing chiral catalysts, will be crucial in achieving this goal. nih.govresearchgate.net

In-depth Mechanistic Studies at the Subcellular Level

Understanding how this compound interacts with cellular components is key to unraveling its biological role. Future research should delve into the subcellular localization of this compound and identify its molecular targets. Techniques such as high-resolution microscopy and fluorescently tagging the molecule could be employed to visualize its distribution within the cell.

Mechanistic studies should also investigate the downstream effects of its interaction with cellular targets. This could involve analyzing changes in gene expression, protein activity, and signaling pathways. Investigating the epoxidation of alkenes by macrocyclic manganese porphyrin catalysts can provide insights into the potential reactivity of the epoxy group within a biological system. researchgate.net

Application of Chemoinformatics and Machine Learning for SAR Prediction

The field of chemoinformatics, particularly the use of machine learning, offers a powerful tool for predicting the structure-activity relationships (SAR) of compounds like this compound. bohrium.com By developing quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of novel, unsynthesized derivatives. bohrium.com

These computational models can be trained on existing data for similar steroid compounds to identify key structural features that are important for a particular biological effect. bohrium.comfrontiersin.orgnih.gov This in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. bohrium.comnih.gov Machine learning models can be built to predict various activities, from receptor binding to metabolic stability. nih.govacs.org

Table 2: Machine Learning Approaches for SAR Prediction

| Machine Learning Model | Application in SAR | Potential for Epoxypregnanes |

| Support Vector Machines (SVM) | Classification of compounds as active or inactive based on their structural features. frontiersin.orgnih.gov | Predicting whether novel this compound derivatives will exhibit a desired biological effect. |

| Random Forest (RF) | Regression models to predict the potency of a compound. acs.org | Estimating the relative activity of different stereoisomers and synthetic analogs. |

| Deep Neural Networks (DNN) | Learning complex, non-linear relationships between chemical structure and biological activity. nih.gov | Identifying subtle structural modifications that could lead to significant changes in the activity of this compound. |

By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound, paving the way for potential applications and new discoveries in the field of steroid chemistry and biology.

Q & A

Basic Research Questions

Q. How can 18,20-Epoxypregnane-3,12,14-triol be synthesized and characterized for structural validation?

- Methodological Answer : Synthesis typically involves stereoselective epoxidation of pregnane derivatives, followed by hydroxylation at positions 3, 12, and 14. Key steps include:

- Using high-performance liquid chromatography (HPLC) to isolate intermediates.

- Confirming regiochemistry via nuclear magnetic resonance (NMR), particularly H and C spectra, to resolve hydroxyl and epoxide positions.

- X-ray crystallography for absolute configuration determination, as seen in related triol structures .

Q. What analytical methods are recommended for purity assessment of this compound in complex matrices?

- Methodological Answer :

- Employ reversed-phase HPLC with UV detection (210–254 nm) for baseline separation of triol derivatives from impurities.

- Validate using mass spectrometry (MS) to detect molecular ions at m/z 458 (CHO) and fragmentation patterns consistent with epoxide and hydroxyl groups .

- Quantify degradation products via stability-indicating assays under stress conditions (e.g., thermal, oxidative) .

Advanced Research Questions

Q. How does this compound exhibit receptor specificity, particularly in nuclear receptor activation?

- Methodological Answer :

- Ligand displacement assays : Use radiolabeled ligands (e.g., H-SR12813) to assess competitive binding to pregnane X receptor (PXR) vs. constitutive androstane receptor (CAR) or vitamin D receptor (VDR). Triol shows high affinity for PXR but negligible activity on CAR/VDR .

- Transcriptional assays : Transfect cells with PXR-responsive luciferase reporters (e.g., CYP3A4 promoter) to quantify activation. Dose-response curves (0.1–10 μM) reveal EC values for triol compared to reference agonists (e.g., hyperforin) .

Q. What mechanisms underlie the anti-proliferative effects of this compound in cancer models?

- Methodological Answer :

- Migration/Invasion assays : Treat prostate cancer cells (e.g., DU-145, PC-3) with triol (5–20 μM) and quantify suppression via Boyden chamber assays. Triol reduces motility by downregulating focal adhesion kinase (FAK) phosphorylation and epithelial-mesenchymal transition (EMT) markers (N-cadherin, vimentin) .

- Protein expression profiling : Use Western blotting to track changes in Skp2 (proteasome regulator) and E-cadherin levels, which correlate with triol-induced growth arrest .

Q. How can researchers resolve contradictions in triol’s in vitro vs. in vivo efficacy?

- Methodological Answer :

- Hepatocyte metabolism studies : Primary mouse hepatocytes rapidly convert triol to bile acids, necessitating stable isotope tracers (e.g., C-labeled triol) to track bioavailability. Compare transcript levels of PXR target genes (e.g., CYP3A11) in vitro (CV-1 cells) vs. in vivo (mouse liver) to account for metabolic differences .

- Pharmacokinetic modeling : Use compartmental models to estimate hepatic first-pass effects and adjust dosing regimens for in vivo validation .

Q. What strategies optimize triol’s structural analogs for enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the pregnane backbone via regioselective acetylation (e.g., 11α-acetoxy derivatives) or epoxide ring-opening. Test analogs in PXR activation assays to identify substitutions that enhance potency without off-target effects .

- Molecular docking : Simulate triol-PXR binding using crystallographic data (PDB: 1NRL) to predict favorable substitutions (e.g., 18-methyl groups) that improve binding energy .

Data-Driven Insights

-

Receptor Activation Profile :

Receptor Activation (10 μM triol) Reference Ligand PXR EC = 1.2 μM Hyperforin FXR Partial activation Chenodeoxycholic acid CAR/VDR No activity CITCO/Calcitriol Source: Competitive binding and transcriptional assays . -

Anti-Cancer Activity in Prostate Cancer Cells :

Cell Line Triol IC (μM) Key Pathway Affected DU-145 12.5 ± 1.3 FAK/EMT PC-3 15.8 ± 2.1 Skp2/p27 Source: Proliferation and Western blot data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.